molecular formula C22H22N2O5 B4852338 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4852338
M. Wt: 394.4 g/mol
InChI Key: YCFFIJSVLVBKCB-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPT, is a pyrimidine derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. DMPT has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is involved in various cellular processes, including cell growth, proliferation, and survival. 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate the mTOR pathway in various cell types, including cancer cells, which may contribute to its potential anticancer properties.
Biochemical and Physiological Effects:
5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including the activation of the mTOR pathway, the inhibition of the pro-inflammatory cytokine interleukin-1β (IL-1β), and the induction of autophagy. 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve the growth rate and feed conversion efficiency of livestock, which may be due to its effects on the digestive system.

Advantages and Limitations for Lab Experiments

5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its instability in acidic and basic conditions and its potential to form polymers in solution.

Future Directions

There are several future directions for the study of 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, including the exploration of its potential applications in agriculture, medicine, and material science. In agriculture, further studies are needed to determine the optimal dosage and duration of 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione supplementation for different livestock species and growth stages. In medicine, further studies are needed to investigate the potential anticancer and anti-inflammatory properties of 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo. In material science, further studies are needed to explore the synthesis of novel organic compounds using 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a precursor.

Scientific Research Applications

5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a feed additive for livestock to improve their growth rate and feed conversion efficiency. In medicine, 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential anticancer and anti-inflammatory properties. In material science, 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of various organic compounds.

properties

IUPAC Name

(5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-4-28-17-11-8-15(19(13-17)29-5-2)12-18-20(25)23-22(27)24(21(18)26)16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3,(H,23,25,27)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFFIJSVLVBKCB-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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